molecular formula C13H16N2 B14728922 N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline CAS No. 6329-59-5

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline

Cat. No.: B14728922
CAS No.: 6329-59-5
M. Wt: 200.28 g/mol
InChI Key: RLOFJUDTUOQRFG-KAMYIIQDSA-N
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Description

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aniline derivative and a cyclohexenyl aldehyde. Schiff bases are known for their versatility and have been widely studied for their applications in various fields such as coordination chemistry, catalysis, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline typically involves the condensation reaction between aniline and cyclohex-3-en-1-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of Schiff bases, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable feedstocks, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor and in drug design.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other Schiff bases .

Properties

CAS No.

6329-59-5

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline

InChI

InChI=1S/C13H16N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-3,5-6,9-12,15H,4,7-8H2/b14-11-

InChI Key

RLOFJUDTUOQRFG-KAMYIIQDSA-N

Isomeric SMILES

C1CC(CC=C1)/C=N\NC2=CC=CC=C2

Canonical SMILES

C1CC(CC=C1)C=NNC2=CC=CC=C2

Origin of Product

United States

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